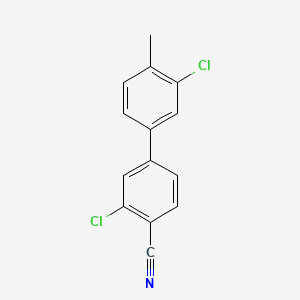

2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile

Description

2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile (CAS: 1068162-79-7) is a dichlorinated biphenyl-dicarbonitrile derivative with the molecular formula C₁₄H₆Cl₂N₂. It features a benzonitrile core substituted with a chloro group at position 2 and a 3-chloro-4-methylphenyl group at position 4 (Figure 1). This compound is characterized by its high lipophilicity due to the presence of aromatic chloro and methyl substituents, which influence its electronic and steric properties. It is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of androgen receptor (AR) antagonists for cancer therapy .

Properties

IUPAC Name |

2-chloro-4-(3-chloro-4-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N/c1-9-2-3-10(6-13(9)15)11-4-5-12(8-17)14(16)7-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBQLZOQDSLIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742817 | |

| Record name | 3,3'-Dichloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355248-19-9 | |

| Record name | [1,1′-Biphenyl]-4-carbonitrile, 3,3′-dichloro-4′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dichloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 3-chloro-4-methylphenyl isocyanate with a suitable nucleophile under controlled conditions . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Nucleophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.

Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atoms may also participate in halogen bonding, further affecting the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile can be better understood through comparison with analogous benzonitrile derivatives. Below is a detailed analysis of its similarities and differences with structurally related compounds.

Substituent Effects and Electronic Properties

- Electronic Effects: The trifluoromethyl group in 2-Chloro-4-(trifluoromethyl)benzonitrile is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the electron-neutral methyl group in the target compound . The methoxy group in 2-Chloro-4-(3-methoxyphenyl)benzonitrile is electron-donating, increasing resonance stabilization but reducing metabolic stability compared to chloro substituents . The methylamino group in 2-Chloro-4-(methylamino)benzonitrile introduces basicity, improving aqueous solubility in acidic environments .

Physicochemical Properties

Biological Activity

2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : C15H12Cl2N

- Molecular Weight : 283.17 g/mol

- CAS Number : 253679-13-9

The biological activity of 2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile is largely attributed to its ability to interact with various biological targets. The presence of chloro groups enhances its reactivity and binding affinity to proteins, which can modulate several biochemical pathways. This compound has been investigated for its potential antimicrobial and anticancer properties.

Anticancer Activity

Several studies have focused on the anticancer potential of this compound. For instance, a study evaluated its cytotoxic effects against various cancer cell lines, including HT-29 (human colon adenocarcinoma) and MCF7 (human breast adenocarcinoma). The results indicated significant cytotoxicity, suggesting that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

In addition to anticancer properties, 2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile has been studied for its antimicrobial effects. It exhibited activity against a range of bacterial strains, demonstrating potential as a lead compound in antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Synthesis

The synthesis of 2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile typically involves the condensation of appropriate precursors under controlled conditions. The synthetic route can vary based on the desired purity and yield.

-

Starting Materials :

- 3-Chloro-4-methylphenylboronic acid

- Benzonitrile derivatives

-

Procedure :

- Combine the starting materials in a suitable solvent.

- Heat under reflux for several hours.

- Purify the product using column chromatography.

Case Studies

A notable case study involved the evaluation of this compound's effectiveness in inhibiting specific enzymes related to cancer progression. The study utilized enzyme assays to determine the inhibitory concentration required to achieve a significant reduction in enzyme activity.

Results from Case Study

The compound demonstrated an IC50 value of approximately 15 µM against a target enzyme involved in tumor growth regulation. This finding supports its potential utility as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.